Cas no 2138576-07-3 (2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamide)
![2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2138576-07-3x500.png)
2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- EN300-1169355
- 2138576-07-3
- 2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamide
-
- インチ: 1S/C12H12N4O4S2/c17-16(18)9-3-1-2-4-11(9)22(19,20)15-12-14-8-5-6-13-7-10(8)21-12/h1-4,13H,5-7H2,(H,14,15)
- InChIKey: OEPVYJSFCMZRAE-UHFFFAOYSA-N
- ほほえんだ: S1C(NS(C2C=CC=CC=2[N+](=O)[O-])(=O)=O)=NC2=C1CNCC2
計算された属性
- せいみつぶんしりょう: 340.02999722g/mol
- どういたいしつりょう: 340.02999722g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 154Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169355-2.5g |
2138576-07-3 | 2.5g |
$1428.0 | 2023-05-24 | |||
Enamine | EN300-1169355-0.5g |
2138576-07-3 | 0.5g |
$699.0 | 2023-05-24 | |||
Enamine | EN300-1169355-500mg |
2138576-07-3 | 500mg |
$603.0 | 2023-10-03 | |||
Enamine | EN300-1169355-10000mg |
2138576-07-3 | 10000mg |
$2701.0 | 2023-10-03 | |||
Enamine | EN300-1169355-0.05g |
2138576-07-3 | 0.05g |
$612.0 | 2023-05-24 | |||
Enamine | EN300-1169355-0.25g |
2138576-07-3 | 0.25g |
$670.0 | 2023-05-24 | |||
Enamine | EN300-1169355-5.0g |
2138576-07-3 | 5g |
$2110.0 | 2023-05-24 | |||
Enamine | EN300-1169355-5000mg |
2138576-07-3 | 5000mg |
$1821.0 | 2023-10-03 | |||
Enamine | EN300-1169355-100mg |
2138576-07-3 | 100mg |
$553.0 | 2023-10-03 | |||
Enamine | EN300-1169355-1000mg |
2138576-07-3 | 1000mg |
$628.0 | 2023-10-03 |
2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamide 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamideに関する追加情報
Comprehensive Overview of 2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamide (CAS No. 2138576-07-3)
In the realm of organic chemistry and pharmaceutical research, 2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamide (CAS No. 2138576-07-3) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its thiazolo[5,4-c]pyridine core and nitrobenzene sulfonamide moiety, is a subject of interest for researchers exploring novel bioactive molecules. Its molecular architecture suggests potential utility in drug discovery, particularly in targeting enzymes or receptors involved in various biological pathways.
The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, often associated with diverse pharmacological activities. When combined with the nitrobenzene sulfonamide group, the resulting compound exhibits enhanced electronic and steric properties, making it a promising candidate for further investigation. Researchers are particularly intrigued by its potential role in modulating protein-protein interactions or as a precursor for the synthesis of more complex derivatives. The presence of the nitro group also opens avenues for selective chemical transformations, which are critical in optimizing drug-like properties.
Recent trends in chemical research highlight a growing demand for sulfonamide-based compounds, driven by their versatility and broad-spectrum applications. 2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamide aligns with this trend, as its structural features are reminiscent of other clinically relevant sulfonamides. For instance, sulfonamides are known for their roles as enzyme inhibitors, antimicrobial agents, and even anticancer therapeutics. This compound’s potential to interact with biological targets such as carbonic anhydrases or tyrosine kinases is a topic of active exploration, reflecting the broader interest in targeted drug design.
From a synthetic chemistry perspective, the preparation of CAS No. 2138576-07-3 involves multi-step organic transformations, often starting from commercially available thiazolo[5,4-c]pyridine derivatives. Key steps may include sulfonylation reactions, nitration, and careful purification to ensure high yields and purity. The compound’s stability under various conditions is also a critical consideration, especially for researchers aiming to incorporate it into larger molecular frameworks. Analytical techniques such as NMR, HPLC, and mass spectrometry are routinely employed to characterize this compound, ensuring its suitability for further studies.
In the context of drug discovery, 2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamide represents a valuable building block. Its modular design allows for facile derivatization, enabling medicinal chemists to explore structure-activity relationships (SAR) systematically. Questions frequently posed by researchers include: How does the nitro group influence the compound’s bioavailability? Can the thiazolo[5,4-c]pyridine ring be further functionalized to enhance target binding? These inquiries underscore the compound’s relevance in contemporary pharmaceutical innovation.
Beyond its potential therapeutic applications, CAS No. 2138576-07-3 is also of interest in material science. The sulfonamide linkage and aromatic systems contribute to its thermal stability and electronic properties, making it a candidate for organic electronic devices or as a ligand in catalytic systems. This dual applicability—spanning both life sciences and materials research—further elevates its significance in the scientific community.
In summary, 2-nitro-N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzene-1-sulfonamide (CAS No. 2138576-07-3) is a multifaceted compound with promising prospects in drug discovery and material science. Its structural complexity, combined with the growing body of research on sulfonamide and thiazolo[5,4-c]pyridine derivatives, positions it as a compelling subject for future investigations. As the scientific community continues to unravel its potential, this compound may well emerge as a cornerstone in the development of next-generation therapeutics and functional materials.
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